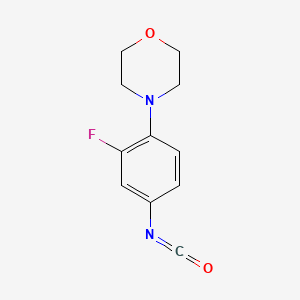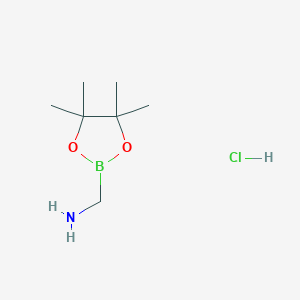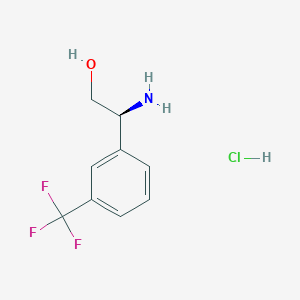
(S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride
説明
Trifluoromethyl-containing compounds are a unique branch of organic chemistry, as the fluorine incorporation in the organic molecules exhibits bizarre behaviors . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is a complex process that often involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is unique due to the presence of the trifluoromethyl group. This group can form electron donor–acceptor (EDA) complexes with other compounds .Chemical Reactions Analysis
Trifluoromethyl phenyl sulfone can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation, thus realizing the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .科学的研究の応用
Biocatalysis in Pharmaceutical Synthesis
A key application of this compound is in the realm of biocatalysis, where it serves as a crucial chiral intermediate for the synthesis of drugs like aprepitant, a substance P/neurokinin 1 (NK1) receptor antagonist used in the treatment of chemotherapy-induced nausea and vomiting. The enzymatic reduction process to obtain the R-enantiomer of 3,5-bis(trifluoromethyl)phenyl ethanol, closely related to the compound , demonstrates the potential of biocatalytic approaches for synthesizing enantiopure pharmaceutical intermediates with high efficiency and selectivity. This process was highlighted by research focusing on the use of recombinant Escherichia coli cells for asymmetric reduction, providing an efficient method to achieve high yields and enantiomeric excess of the desired product (Chen et al., 2019).
Chemical Synthesis and Characterization
Another significant application lies in chemical synthesis where it is used for the preparation of novel compounds with potential pharmaceutical applications. Studies have demonstrated its utility in synthesizing diverse structures, including isoxazole derivatives with analgesic and antimicrobial activities, indicating its versatility as a building block for designing new drugs with varied biological activities (Sahu et al., 2009).
Anticancer Evaluation
The compound's derivatives have been explored for their anticancer properties. For instance, derivatives synthesized through combinatorial synthesis were evaluated against cancer cell lines, showcasing the potential of using this compound as a precursor in developing anticancer agents. This underscores the importance of such chemical entities in drug discovery and development, providing a pathway for the synthesis of compounds with significant biological activity (Patravale et al., 2014).
Luminescent Properties for Material Science
Moreover, the synthesis and characterization of compounds derived from or related to (S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride have found applications in material science, particularly in the development of luminescent materials. The study on the synthesis, crystal structures, and luminescent properties of new complexes with tetrazolyl ligands indicates the potential use of such compounds in creating materials with specific optical properties, which could be beneficial in sensors, imaging, and other optical applications (Tang et al., 2010).
Antibacterial and Antimicrobial Activities
Research into the antibacterial and antimicrobial efficacy of derivatives further exemplifies the compound's utility in medicinal chemistry. The synthesis of new pyrazole derivatives and their subsequent evaluation against various bacteria strains highlight the ongoing search for new antimicrobial agents to combat resistant pathogens, demonstrating the compound's role in the development of new therapeutic agents (Kumar et al., 2005).
Safety And Hazards
特性
IUPAC Name |
(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPPQPPTLTYYKV-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



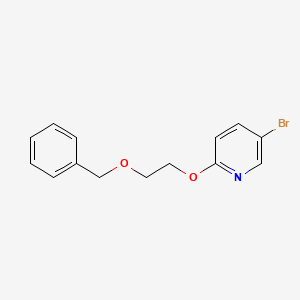
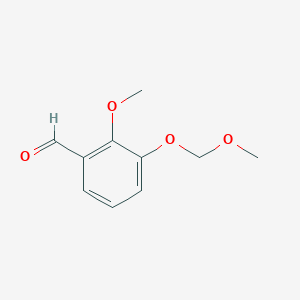
![5-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117491.png)
![6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117496.png)
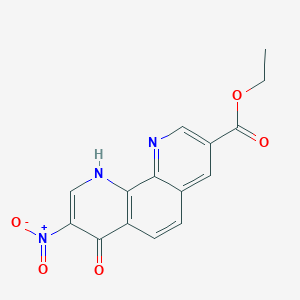
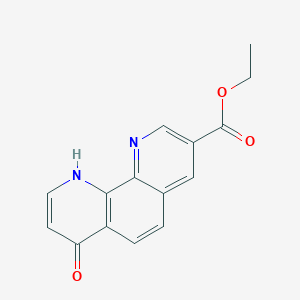
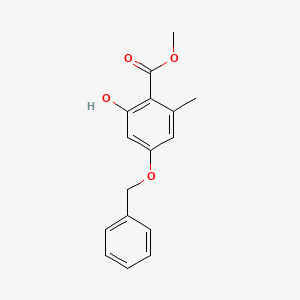
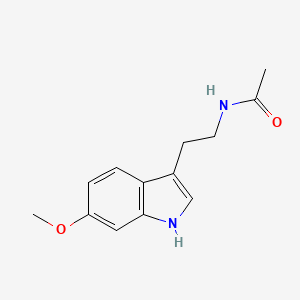
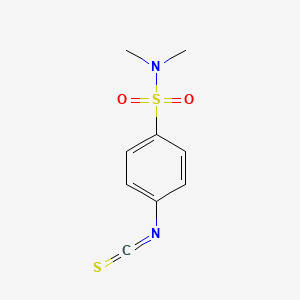
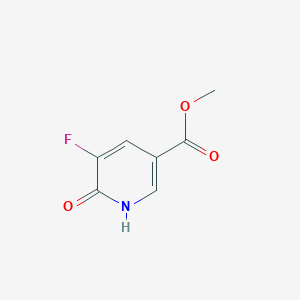
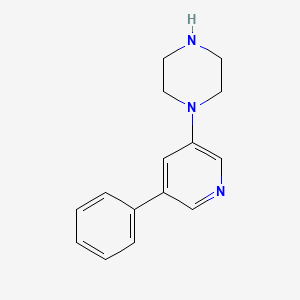
![4-(Phenylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3117545.png)
